Cardioplegin
Description
Structure
2D Structure
Properties
CAS No. |
68245-15-8 |
|---|---|
Molecular Formula |
C21H33ClMgN4O10 |
Molecular Weight |
561.3 g/mol |
IUPAC Name |
magnesium;2-aminobutanedioate;2-(diethylamino)ethyl 4-aminobenzoate;hydron;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.2C4H7NO4.ClH.Mg/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;2*5-2(4(8)9)1-3(6)7;;/h5-8H,3-4,9-10,14H2,1-2H3;2*2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;;;+2/p-2 |
InChI Key |
GRAMCUGYYSXQQQ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Canonical SMILES |
[H+].[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |
Synonyms |
Cardioplegin |
Origin of Product |
United States |
Historical Evolution of Chemical Compounds in Cardioplegia Research
Early Chemical Inquiries and Discoveries Leading to Cardiac Arrest Induction
The concept of chemically induced cardiac arrest dates back to the late 19th century when Sydney Ringer observed that the contractility of an isolated frog heart was influenced by the ionic composition of the surrounding fluid. wikipedia.org These early inquiries laid the groundwork for the understanding that specific ions could modulate cardiac function. However, it was not until the mid-20th century that a deliberate and reversible method of chemical cardiac arrest for surgical purposes was introduced.
In 1955, Denis Melrose and his team pioneered the use of a potassium citrate (B86180) solution to achieve "elective cardiac arrest". nvtnet.nlmdpub.net This marked a significant milestone, demonstrating that a hyperkalemic solution could safely and reversibly stop the heart in diastole, thereby reducing its metabolic demand. nvtnet.nl Initial enthusiasm for this technique was tempered by reports of myocardial necrosis, which were later attributed to the high concentration of potassium and the hypertonicity of the early solutions. mdpub.net These pioneering efforts, despite their initial setbacks, established the foundational principle of potassium-induced cardioplegia that would be refined in the decades to come.
Developmental Trajectories of Major Chemical Formulations
The challenges encountered with early potassium-based solutions spurred further research into more balanced and protective formulations. This led to the development of several key cardioplegic solutions, each with a unique chemical composition designed to optimize myocardial preservation. The components of Cardioplegin are rooted in this developmental trajectory.
St. Thomas' Hospital Solution: Developed in the 1970s by Hearse and Braimbridge, the St. Thomas' Hospital solution became one of the most widely used crystalloid cardioplegic solutions. nvtnet.nlmdpi.com The original formulation, and its subsequent modifications, contained a balanced concentration of electrolytes, including potassium chloride for diastolic arrest, magnesium chloride to stabilize the cell membrane, and procaine (B135), a local anesthetic with membrane-stabilizing properties. mdpub.net The second iteration of this solution, St. Thomas' II, featured a reduced calcium concentration and the omission of procaine in some versions, reflecting a growing understanding of the role of calcium in ischemic injury. researchgate.net
Bretschneider's Solution (HTK): In Germany, Hans-Jürgen Bretschneider developed an intracellular-type cardioplegic solution, also known as HTK (histidine-tryptophan-ketoglutarate) solution. mdpi.com This formulation took a different approach, utilizing a low concentration of sodium and calcium to induce cardiac arrest by hyperpolarizing the cell membrane. nvtnet.nl The inclusion of histidine provided buffering capacity to counteract acidosis, tryptophan acted as a membrane stabilizer, and ketoglutarate served as a substrate for anaerobic metabolism. medline.com
del Nido Cardioplegia: Originally developed for pediatric cardiac surgery in the 1990s by Dr. Pedro del Nido, this solution has gained popularity in adult procedures as well. mdpub.netpfizer.com It is a blood-based cardioplegia characterized by a unique combination of components, including potassium for arrest, lidocaine (B1675312) (a sodium channel blocker) to prevent intracellular calcium accumulation, and magnesium to act as a calcium antagonist. pfizer.com The formulation is also designed to scavenge hydrogen ions and support anaerobic glycolysis. mdpi.com
The components of This compound , which include Magnesium Chloride , Potassium Chloride , and Procaine , are clearly aligned with the principles established by the St. Thomas' Hospital solution. The inclusion of potassium chloride is for the induction of diastolic arrest, magnesium chloride for its membrane-stabilizing effects, and procaine for its anesthetic and further membrane-stabilizing properties.
Conceptual Shifts in Chemical Approaches to Myocardial Preservation
The evolution of cardioplegic solutions reflects significant conceptual shifts in the understanding of myocardial injury during cardiac surgery. Initially, the primary goal was simply to achieve a quiescent heart. However, research progressively unveiled the complex cascade of events that occur during ischemia and reperfusion, leading to more sophisticated chemical strategies for myocardial protection.
A major conceptual shift was the move from simple hyperkalemic arrest to a multi-faceted approach aimed at mitigating the detrimental effects of ischemia. This included:
Preventing Intracellular Calcium Overload: The recognition that an influx of calcium into the myocardial cells during reperfusion is a key driver of cell death led to the inclusion of agents like magnesium and sodium channel blockers (such as procaine and lidocaine) in cardioplegic formulations.
Buffering Acidosis: The accumulation of metabolic byproducts during ischemia leads to intracellular acidosis, which can impair enzyme function and cellular integrity. The incorporation of buffers, such as bicarbonate or histidine, became a crucial element in maintaining a more physiological pH.
Scavenging Free Radicals: Ischemia and reperfusion generate oxygen-free radicals that can damage cell membranes and proteins. While not a primary component of all early solutions, the concept of adding free-radical scavengers has been an area of ongoing research.
Providing Metabolic Substrates: Some formulations began to include substrates for anaerobic glycolysis, such as glucose or glutamate (B1630785) and aspartate, to help maintain energy production during the ischemic period. wikipedia.orgmdpub.net
The composition of this compound, with its emphasis on membrane stabilization through both magnesium and procaine in addition to potassium-induced arrest, reflects the evolution of these concepts, aiming not just to stop the heart but to actively protect it at a cellular level.
Specific Chemical Constituents of Cardioplegin and Their Mechanistic Roles
Magnesium L-Aspartate: Chemical Actions on Cellular Homeostasis
Magnesium L-Aspartate is a salt of magnesium and the amino acid L-aspartic acid. In the context of cardioplegia, both the magnesium and aspartate moieties contribute significantly to myocardial protection through distinct but complementary mechanisms.
Magnesium is a critical intracellular cation that plays a fundamental role in cardiac muscle cell function. Its protective effects in cardioplegia are largely attributed to its ability to act as an ionic modulator and a blocker of various ion channels. nih.govbmj.com
Calcium Channel Blockade : Magnesium acts as a natural calcium antagonist. mdpi.comverywellhealth.comnih.gov It competes with calcium ions for entry into myocardial cells through slow calcium channels. nih.govregulations.gov By blocking these channels, magnesium reduces the influx of calcium, which is a key trigger for myocardial contraction. bmj.com This reduction in intracellular calcium leads to a decrease in myocardial contractility and helps to induce and maintain cardiac arrest. bmj.comregulations.gov Furthermore, by preventing calcium overload in the myocardial cells during ischemia and reperfusion, magnesium helps to mitigate cellular injury and preserve mitochondrial function. oup.com
Sodium and Potassium Channel Modulation : Magnesium also influences the movement of other critical ions across the cell membrane. It has been shown to affect sodium and potassium channels, contributing to the electrical stability of the myocardium. bmj.com Intracellular magnesium is an important modulator of potassium channels in cardiac myocytes. nih.gov By modulating these channels, magnesium helps to maintain the resting membrane potential and prevent arrhythmias that can occur during cardiac surgery. bmj.com
The following table summarizes the key ionic modulation effects of magnesium in myocardial cells:
| Ion Channel | Effect of Magnesium | Physiological Consequence |
|---|---|---|
| L-type Calcium Channels | Blockade/Antagonism | Reduced calcium influx, decreased contractility, prevention of calcium overload |
| Potassium Channels | Modulation | Stabilization of resting membrane potential, anti-arrhythmic effects |
| Sodium Channels | Modulation | Contributes to electrical stability of the myocardium |
Aspartate's Contribution to Cellular Metabolism and Energy Substrate Pathways
Aspartate, an amino acid, plays a vital role in cellular metabolism and energy production, which is particularly crucial for the ischemic heart.
Precursor for Energy Production : Aspartate is a key intermediate in several metabolic pathways, including the Krebs cycle (citric acid cycle) and the malate-aspartate shuttle. encyclopedia.pub During the period of induced cardiac arrest, the heart's normal aerobic metabolism is halted. Aspartate can serve as a substrate to help replenish Krebs cycle intermediates upon reperfusion, thereby aiding in the restoration of ATP (adenosine triphosphate) production.
Malate-Aspartate Shuttle : The malate-aspartate shuttle is a crucial mechanism for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. encyclopedia.pubyoutube.com By providing aspartate, Cardioplegin supports the function of this shuttle, which is essential for efficient energy production once blood flow is restored to the heart. encyclopedia.pub
The table below outlines the metabolic roles of aspartate in myocardial cells:
| Metabolic Pathway | Role of Aspartate | Benefit to Myocardial Cell |
|---|---|---|
| Krebs Cycle | Serves as a precursor to oxaloacetate | Replenishes cycle intermediates for ATP production upon reperfusion |
| Malate-Aspartate Shuttle | Key component of the shuttle | Facilitates transfer of reducing equivalents for efficient energy metabolism |
| Nucleotide Synthesis | Precursor for purine (B94841) and pyrimidine (B1678525) synthesis | Supports cellular repair and recovery processes |
Procaine (B135) Hydrochloride: Chemical Modulation of Myocardial Electrophysiology
Procaine hydrochloride is a local anesthetic agent that plays a critical role in inducing and maintaining cardiac arrest by modulating the electrophysiological properties of myocardial cells. brieflands.comnvtnet.nl
The primary mechanism of action of procaine is the blockade of voltage-gated sodium channels in the myocardial cell membrane. patsnap.comnih.govpatsnap.com
Inhibition of Depolarization : The initiation of a cardiac action potential is dependent on the rapid influx of sodium ions into the cell. wikipedia.org Procaine binds to these sodium channels, preventing the influx of sodium and thereby inhibiting the depolarization of the cell membrane. patsnap.compatsnap.comyoutube.com This blockade of sodium channels prevents the generation and propagation of action potentials, leading to a rapid cessation of electrical activity in the heart. patsnap.comchemicalbook.com
In addition to its primary action on sodium channels, procaine also exhibits membrane-stabilizing effects. brieflands.comheraldopenaccess.us
The following table details the electrophysiological effects of procaine on myocardial cells:
| Mechanism | Effect on Myocardial Cell | Result |
|---|---|---|
| Sodium Channel Blockade | Inhibits sodium influx | Prevents action potential generation and propagation, leading to cardiac arrest |
| Membrane Stabilization | Alters membrane fluidity and reduces excitability | Suppresses spontaneous electrical activity and arrhythmias |
Sorbitol: Chemical Contribution to Osmotic and Cellular Volume Regulation
Sorbitol is a sugar alcohol that is included in this compound primarily for its osmotic properties.
Osmotic Agent : Sorbitol increases the osmolarity of the cardioplegic solution. frontiersin.org This hyperosmolarity helps to prevent cellular edema, which can occur during the ischemic period. nih.gov By maintaining a higher osmotic pressure outside the myocardial cells, sorbitol helps to draw water out of the cells or prevent its excessive entry, thereby preserving cellular volume and integrity. nih.govpnas.org
Cellular Volume Regulation : The maintenance of normal cell volume is critical for cellular function. nih.gov Cellular swelling can lead to membrane damage and impaired organelle function. Sorbitol's role as an osmotic agent helps to counteract the cellular swelling that can result from the ionic shifts and metabolic disturbances of ischemia. nih.gov
The table below summarizes the function of sorbitol in this compound:
| Property | Mechanism | Effect on Myocardial Cells |
|---|---|---|
| Osmotic Agent | Increases the osmolarity of the extracellular fluid | Prevents cellular edema by drawing water out of the cells or limiting its influx |
| Cellular Volume Regulation | Maintains osmotic balance across the cell membrane | Preserves cellular integrity and function during ischemia |
Broader Chemical Principles and Molecular Targets in Cardioplegic Strategies
Extracellular Ionic Agents and Membrane Potential Modulation
The controlled arrest of the heart is primarily achieved by altering the ionic composition of the extracellular fluid, which directly influences the cardiomyocyte membrane potential. This modulation prevents the generation and propagation of the action potentials necessary for cardiac contraction. nvtnet.nlnih.gov
The most common method for inducing cardiac arrest involves the use of hyperkalemic solutions, which have a high concentration of extracellular potassium. nvtnet.nlresearchgate.net In a resting state, a cardiomyocyte maintains a membrane potential of approximately -85 mV to -90 mV. nih.govresearchgate.netmdpi.com The introduction of a cardioplegic solution with an elevated potassium concentration (e.g., 16-30 mmol/L) alters the potassium gradient across the cell membrane. researchgate.netmdpi.com This change shifts the resting membrane potential to a more positive, or depolarized, state, typically around -50 mV to -60 mV. mdpi.comahajournals.orgmdpi.com
At this depolarized potential, the voltage-gated fast sodium channels, which are responsible for the rapid upstroke (phase 0) of the cardiac action potential, become inactivated. researchgate.netmdpi.comresearchgate.net This inactivation prevents the initiation and propagation of action potentials, leading to a state of flaccid paralysis known as diastolic cardiac arrest. nvtnet.nlnih.govresearchgate.net This technique is referred to as "depolarized arrest" and has been a standard in cardiac surgery for decades. nvtnet.nlresearchgate.net
| Arrest Strategy | Typical Resting Membrane Potential | Arresting Agent Example | Mechanism of Action |
| Depolarized Arrest | -50 mV to -60 mV mdpi.comahajournals.org | High Extracellular Potassium nvtnet.nl | Shifts membrane potential to a less negative value, inactivating fast sodium channels. researchgate.netmdpi.com |
| Polarized Arrest | ~ -80 mV (near normal resting potential) mdpi.comencyclopedia.pub | Lidocaine (B1675312), Adenosine (B11128) mdpi.comencyclopedia.pub | Blocks sodium channels or opens potassium channels to maintain a polarized membrane state. mdpi.comnih.gov |
While effective for inducing arrest, prolonged membrane depolarization from hyperkalemic solutions can lead to ionic imbalances, particularly an overload of intracellular calcium. encyclopedia.pubnih.gov The depolarization can activate voltage-dependent L-type calcium channels, leading to an influx of calcium into the cell. ahajournals.orgahajournals.org This influx can, in turn, trigger further calcium release from the sarcoplasmic reticulum, an intracellular storage site. ahajournals.org
Elevated intracellular calcium can be detrimental, activating energy-consuming processes like calcium ATPases and potentially leading to mitochondrial calcium cycling, which depletes cellular energy (ATP) stores. ahajournals.orgahajournals.org To counteract this, cardioplegic solutions often include agents that control calcium dynamics. Magnesium is a key component, acting as a physiological calcium channel blocker by competing with calcium for entry into the cell. nih.govahajournals.org This inhibition of calcium influx helps to preserve myocardial energy and reduce the risk of ischemic injury. ahajournals.org Some solutions may also utilize calcium chelators to bind free calcium or have low concentrations of calcium to reduce the inward gradient. nih.govnih.gov
| Ion/Agent | Role in Cardioplegia | Mechanism |
| Potassium (K+) | Primary arresting agent (depolarized arrest) | Elevates extracellular concentration to depolarize the cell membrane and inactivate Na+ channels. nvtnet.nlnih.gov |
| Sodium (Na+) | Target for polarized arrest | Blockade of fast Na+ channels prevents action potential upstroke, inducing arrest at a polarized state. mdpi.comnih.gov |
| Calcium (Ca2+) | Modulated to prevent overload | Influx is a consequence of depolarization; overload can cause injury. ahajournals.orgnih.gov Solutions often contain low Ca2+ or Ca2+ antagonists. nih.govnih.gov |
| Magnesium (Mg2+) | Cardioprotective agent | Acts as a physiological calcium antagonist, inhibiting Ca2+ influx and preserving energy stores. nih.govahajournals.org |
Concerns about the adverse effects of depolarized arrest, such as calcium overload and reperfusion arrhythmias, have led to the development of alternative strategies that induce "polarized arrest". mdpi.comnih.gov This approach aims to stop the heart while maintaining the cell membrane potential close to its normal resting state of about -80 mV. mdpi.comencyclopedia.pub
Polarized arrest can be achieved through several chemical mechanisms:
Sodium Channel Blockade : Agents with local anesthetic properties, such as lidocaine and procaine (B135), directly block the fast voltage-gated sodium channels. mdpi.comencyclopedia.pub This prevents the action potential upstroke without causing significant membrane depolarization. encyclopedia.pub Tetrodotoxin (B1210768) is a potent experimental sodium channel blocker that has also been studied for this purpose. nvtnet.nlmdpi.com
Potassium Channel Activation : Compounds like adenosine can induce arrest by activating specific potassium channels (e.g., KATP channels). mdpi.comnih.gov This increases potassium efflux, hyperpolarizing the cell membrane or holding it near its resting potential, which makes it more difficult to excite. mdpi.com
Combined Approaches : The Adenosine-Lidocaine-Magnesium (ALM) solution is a prime example of a multi-targeted approach to polarized arrest. mdpi.comencyclopedia.pub In this strategy, adenosine helps to arrest the heart at a polarized potential, lidocaine provides sodium channel blockade, and magnesium adds membrane stability and protection against calcium overload. mdpi.comoup.com
These alternative strategies have been shown in some studies to offer superior myocardial protection by avoiding the ionic and metabolic consequences associated with prolonged depolarization. nih.govoup.com
Metabolic Chemical Substrates and Buffering Agents
During cardiac arrest, the heart is ischemic, meaning it is deprived of its normal oxygen and nutrient supply. To protect the myocardium from injury during this period, cardioplegic solutions are often enhanced with metabolic substrates and buffering agents. nih.govamegroups.org
Under normal aerobic conditions, the heart primarily metabolizes fatty acids and glucose to produce adenosine triphosphate (ATP), the cell's energy currency. tandfonline.com During ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis, a much less efficient pathway that rapidly depletes energy reserves. amegroups.org
To mitigate this energy depletion, cardioplegic solutions are frequently supplemented with exogenous substrates:
Glucose : Providing glucose supports continued ATP production through anaerobic glycolysis. nih.govnih.gov
Amino Acids : Specific amino acids, such as aspartate and glutamate (B1630785), are included because they are key intermediates in the Krebs cycle. nih.govregulations.gov Supplying these compounds can help replenish the cycle's components and support energy metabolism, especially during reperfusion. regulations.gov Post-ischemic heart tissue has been shown to preferentially consume glutamate and aspartate. regulations.gov
Lactate (B86563) : While traditionally viewed as a waste product of anaerobic metabolism, lactate can be readily metabolized back to pyruvate (B1213749) and used for aerobic energy production upon reperfusion. nih.gov Some studies suggest that providing lactate can be beneficial for metabolic and functional recovery. nih.gov
Ischemia leads to the accumulation of metabolic byproducts, primarily lactic acid, which causes a drop in the intracellular pH (acidosis). amegroups.org This acidosis can inhibit key glycolytic enzymes, further impairing ATP production and contributing to cell injury. ahajournals.org
To counteract this, cardioplegic solutions incorporate chemical buffers to maintain a more physiological pH. numberanalytics.comnih.gov
Bicarbonate and Tromethamine (THAM) : These are common extracellular buffers used to manage acidosis. nih.govnumberanalytics.comnih.gov
Histidine : Histidine is a particularly effective intracellular buffer. ahajournals.orgnih.gov Its imidazole (B134444) group has a pKa close to physiological pH, allowing it to effectively absorb excess protons (H+) that accumulate within the cell during ischemia. ahajournals.org By buffering intracellular pH, histidine helps to prevent the inhibition of glycolysis, thereby preserving ATP stores and improving post-ischemic cardiac function. ahajournals.orgnih.gov Studies have shown that histidine-buffered cardioplegia can retard the fall of high-energy phosphates and improve the recovery of contractile function. ahajournals.org
| Chemical Agent | Classification | Primary Function in Cardioplegia |
| Glucose | Metabolic Substrate | Provides fuel for anaerobic glycolysis to generate ATP during ischemia. nih.govnih.gov |
| Aspartate | Metabolic Substrate | Replenishes Krebs cycle intermediates to support energy production. regulations.gov |
| Glutamate | Metabolic Substrate | Replenishes Krebs cycle intermediates; preferentially consumed by post-ischemic tissue. regulations.gov |
| Lactate | Metabolic Substrate | Can be converted to pyruvate for aerobic metabolism upon reperfusion. nih.gov |
| Bicarbonate | Buffering Agent | Extracellular buffer to counteract acidosis. nih.govnumberanalytics.com |
| Tromethamine (THAM) | Buffering Agent | Extracellular buffer used to maintain pH homeostasis. nih.gov |
| Histidine | Buffering Agent | Potent intracellular buffer that absorbs H+ to prevent acidosis and preserve glycolytic function. ahajournals.orgnih.gov |
Chemical Agents Targeting Reperfusion Injury Pathways
The reintroduction of blood flow to an ischemic heart, a process known as reperfusion, can paradoxically lead to further myocardial injury, termed ischemia-reperfusion (I/R) injury. ahajournals.org This complex phenomenon involves multiple pathological mechanisms, including a burst of oxidative stress, intracellular calcium overload, and inflammation. ahajournals.org Consequently, a significant focus of modern cardioplegic strategies is the inclusion of chemical agents that specifically target these reperfusion injury pathways. nih.gov These agents aim to mitigate the damage that occurs upon the restoration of circulation following a period of induced cardiac arrest. nih.gov The main targets for these interventions include prosurvival signaling pathways like RISK (Reperfusion Injury Salvage Kinase) and SAFE (Survivor Activating Factor Enhancement), as well as deleterious cell death pathways and the protection of cellular organelles such as mitochondria. jacc.org
Antioxidant Chemical Compounds and Reactive Oxygen Species Mitigation
A primary driver of reperfusion injury is the massive production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which overwhelms the heart's endogenous antioxidant defenses. ahajournals.orgedpsciences.org This oxidative stress leads to damage of crucial cellular components, including lipids, proteins, and DNA. mdpi.comimrpress.com Cardioplegic solutions are often supplemented with antioxidant compounds to counteract this effect. nih.gov
These antioxidants function by neutralizing free radicals. mdpi.com Some compounds act by donating an electron to stabilize the reactive species. frontiersin.org Others may work by enhancing the body's own antioxidant enzyme activities or restricting the function of enzymes that produce free radicals. frontiersin.org
Mannitol (B672) : This hyperosmotic agent is known to scavenge free radicals and reduce myocardial cell swelling, both of which contribute to postischemic myocardial impairment. nih.govedpsciences.org
Flavonoids : Natural compounds like astragalin (B1665802) and dihydromyricetin, when added to cold crystalloid cardioplegic solutions, have been shown to enhance anti-inflammatory pathways and attenuate oxidative signals. mdpi.com Kaempferol, another flavonoid, exhibits potent antioxidant properties by scavenging various ROS and inhibiting lipid peroxidation. mdpi.com
Vitamins : Vitamins C and E are well-known antioxidants that have been studied for their potential to reduce ROS-induced myocardial injury during reperfusion. ahajournals.orgfrontiersin.org Ascorbic acid (Vitamin C) is a potent scavenger of reactive species and is considered a first-line antioxidant defense. frontiersin.org
N-acetylcysteine (NAC) : Due to its antioxidative properties, NAC has been investigated as a scavenger for oxygen radicals to reduce I/R injury. frontiersin.org
Ebselen (B1671040) : In a piglet model, the addition of ebselen to a cardioplegic solution resulted in significantly improved cardiac recovery, with less cardiomyocyte apoptosis and better-preserved mitochondrial morphology. frontiersin.org
Lidocaine : This compound, often included in cardioplegic solutions, has been shown to prevent the generation of ROS induced by hydrogen peroxide. mdpi.com
Table 1: Research Findings on Antioxidant Compounds in Cardioplegia
| Chemical Compound | Research Model | Key Finding |
| Mannitol | General Cardioplegia | Scavenges free radicals and reduces myocardial cell swelling. edpsciences.org |
| Astragalin & Dihydromyricetin | Cold Crystalloid Cardioplegia | Enhanced anti-inflammatory pathways and attenuated oxidative signals. mdpi.com |
| Ebselen | Piglet Bypass Model | Improved cardiac recovery, reduced apoptosis, and preserved mitochondrial morphology. frontiersin.org |
| Lidocaine | AC16 Human Cardiac Myocytes | Prevented ROS generation induced by H₂O₂. mdpi.com |
Inhibition of Ion Accumulation and Exchange Mechanisms
During ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to the accumulation of protons (acidosis). ahajournals.org To counteract this, the Na+/H+ exchanger (NHE) becomes activated, extruding protons in exchange for sodium ions. frontiersin.orgnationalmaglab.org This leads to an increase in intracellular sodium, which in turn promotes calcium influx via the Na+/Ca2+ exchanger, resulting in detrimental intracellular calcium overload. ahajournals.orgnationalmaglab.org This calcium accumulation is a key factor in reperfusion injury, causing hypercontraction and cell death. mdpi.com Several chemical strategies are employed to inhibit these ion exchange mechanisms.
Na+/H+ Exchange Inhibitors : These agents directly block the NHE, preventing the initial rise in intracellular sodium. By controlling sodium flux, there is less Na+/Ca2+ exchange and subsequently, decreased calcium overload and cellular damage. nationalmaglab.org
Cariporide (HOE-642) and HOE-694 : These are potent and specific inhibitors of the sarcolemmal Na+/H+ exchanger. ahajournals.orgnationalmaglab.org Studies have shown that their inclusion in cardioplegic solutions attenuates the accumulation of intracellular sodium during ischemia and improves the recovery of cardiac function. ahajournals.orgnationalmaglab.org
Amiloride (B1667095) : While less specific than newer inhibitors, amiloride and its derivatives have been shown to decrease intracellular sodium accumulation and improve cardiac recovery. nationalmaglab.org
Calcium Channel Blockers : Magnesium acts as a natural calcium channel blocker. edpsciences.org Increasing the extracellular magnesium concentration in cardioplegic solutions has been shown to protect against calcium overload during ischemia and reperfusion, an effect linked to its calcium channel antagonistic properties. nvtnet.nl
Sodium Channel Blockers :
Lidocaine : Included in some cardioplegic formulations like the del Nido solution, lidocaine blocks sodium channels. edpsciences.org This action helps to counteract the negative effects of hyperkalemic depolarized arrest by preventing the accumulation of sodium and subsequent calcium within the cell. edpsciences.org
Tetrodotoxin (TTX) : In experimental studies, TTX has been used to induce a polarized cardiac arrest by blocking sodium channels, which reduces the metabolic requirements of the heart during ischemia compared to standard hyperkalemic (depolarized) arrest. nvtnet.nl
Table 2: Research Findings on Ion Exchange Inhibitors
| Chemical Agent | Target Mechanism | Research Model | Key Finding |
| Cariporide (HOE-642) | Na+/H+ Exchange Inhibition | Crystalloid Cardioplegia | Minimized Ca²+ overload and improved myocardial preservation. ahajournals.org |
| HOE-694 | Na+/H+ Exchange Inhibition | Isolated Rat Hearts (Normothermic Ischemia) | Attenuated intracellular sodium accumulation and improved recovery of cardiac function. nationalmaglab.org |
| Magnesium | Calcium Channel Blockade | General Cardioplegia | Protects against calcium overload during ischemia and reperfusion. nvtnet.nl |
| Lidocaine | Sodium Channel Blockade | del Nido Cardioplegia | Prevents sodium and calcium accumulation during depolarized arrest. edpsciences.org |
Chemical Approaches to Mitochondrial Protection
Mitochondria are central to cell survival and death, and their dysfunction is a critical component of reperfusion injury. nih.gov During reperfusion, the rapid normalization of pH, coupled with calcium overload and ROS production, can trigger the opening of the mitochondrial permeability transition pore (mPTP). mdpi.comahajournals.org This event uncouples the electron transport chain, dissipates the mitochondrial membrane potential, and leads to mitochondrial swelling and the release of pro-apoptotic factors, ultimately causing cell death. ahajournals.orgnih.gov Therefore, chemical agents that protect mitochondrial function are a key area of investigation.
mPTP Inhibitors :
Cyclosporine A : This compound is an inhibitor of the mPTP. mdpi.com Its application with cardioplegia has been shown to prevent mitochondrial permeability, inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, and protect mitochondrial structure in a newborn piglet model. mdpi.com
Mitochondrial KATP Channel Openers :
Diazoxide (B193173) : This agent is a mitochondrial-specific ATP-sensitive potassium (KATP) channel opener. nvtnet.nlahajournals.org Opening these channels is thought to be protective, possibly by causing mild mitochondrial swelling which in turn may inhibit the opening of the mPTP. ahajournals.org Pretreatment with diazoxide or its inclusion in cardioplegic solutions has demonstrated protection from I/R injury in multiple models. ahajournals.org
Metabolic Substrates and Cofactors :
L-arginine : Supplementing cardioplegia with this amino acid may offer protection by serving as a substrate for nitric oxide (NO) production or by supplying the tricarboxylic acid (TCA) cycle with intermediates, thereby improving aerobic metabolism. mdpi.comahajournals.org
Ketoglutarate : As a component of the HTK (Custodiol) solution, this intermediate of the TCA cycle is included to improve ATP synthesis during reperfusion. nih.gov
Uncoupling Agents : Chemical uncoupling of mitochondria can reduce the mitochondrial membrane potential, which is the driving force for calcium overload and ROS generation. ahajournals.org While agents like dinitrophenol (DNP) have shown this effect, their clinical use is limited by toxicity. nih.govfrontiersin.org
Table 3: Research Findings on Mitochondrial Protective Agents
| Chemical Agent | Target Mechanism | Research Model | Key Finding |
| Cyclosporine A | mPTP Inhibition | Newborn Piglet Myocardium | Prevented mitochondrial permeability and protected mitochondrial structure. mdpi.com |
| Diazoxide | Mitochondrial KATP Channel Opening | Multiple Cell and Animal Models | Demonstrated protection from ischemia-reperfusion injury. ahajournals.org |
| L-arginine | Metabolic Substrate | General Cardioplegia | Reduced cytokine release; potential to improve aerobic metabolism. mdpi.comahajournals.org |
| Ketoglutarate | Metabolic Substrate | HTK Solution | Aims to improve ATP synthesis during reperfusion. nih.gov |
Comparative Chemical Analysis and Mechanistic Distinctions of Cardioplegic Strategies
Chemical and Metabolic Differences Between Cold and Warm Cardioplegia
The temperature at which a cardioplegic solution is administered profoundly influences myocardial metabolism and cellular homeostasis during cardiac arrest. Cold cardioplegia, typically delivered at 4-15°C, has historically been the standard, primarily because hypothermia itself reduces the heart's metabolic rate and oxygen demand. mdpi.comnih.gov This reduction in metabolic activity helps preserve high-energy phosphate (B84403) stores, such as adenosine (B11128) triphosphate (ATP), during the ischemic period. nih.gov
However, cold temperatures also present metabolic disadvantages. Hypothermia can inhibit the function of crucial myocardial enzymes, impair glucose utilization, and lead to cell membrane instability. mdpi.comoup.com The cold-induced impairment of the sodium-potassium pump can lead to intracellular sodium and calcium accumulation, which can be detrimental upon reperfusion.
Conversely, warm cardioplegia, administered at or near normothermic temperatures (e.g., 32-37°C), aims to provide a more "physiologic" arrest. amegroups.orgredalyc.org This strategy is predicated on the continuous or near-continuous supply of oxygen and metabolic substrates to the arrested heart, allowing for ongoing aerobic metabolism. oup.com Research indicates that warm cardioplegia can improve myocardial recovery, enhance oxygen delivery, reduce intercellular edema, and maintain membrane stability. mdpi.com
Metabolic studies have highlighted key differences. While cold cardioplegia significantly suppresses metabolism, hearts protected with warm cardioplegia may exhibit a more rapid recovery of aerobic metabolism upon reperfusion, as evidenced by a quicker conversion from lactate (B86563) production to lactate extraction. oup.com Some studies have shown that warm cardioplegia is associated with lower postoperative release of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and cardiac troponins, suggesting less myocyte injury. oup.comresearchgate.net However, other studies report conflicting results, with some indicating higher enzyme release with warm techniques or no significant difference between the two. escts.netekb.eg The choice between cold and warm strategies often involves a trade-off between the profound metabolic suppression of hypothermia and the more physiologically active state maintained by normothermic techniques.
Table 1: Metabolic and Chemical Effects of Cold vs. Warm Cardioplegia
| Feature | Cold Cardioplegia (4-15°C) | Warm Cardioplegia (32-37°C) |
|---|---|---|
| Myocardial Metabolism | Significantly reduced oxygen demand and metabolic rate. mdpi.com | Allows for ongoing aerobic metabolism if continuously perfused with oxygenated solution. oup.com |
| Enzyme Activity | Inhibits activity of many myocardial enzymes. mdpi.comoup.com | Maintains more normal enzyme function. |
| ATP Preservation | Preserves ATP stores primarily through metabolic suppression. nih.gov | Preserves ATP through continued aerobic production. oup.com |
| Lactate Metabolism | Washout of accumulated lactate upon reperfusion. oup.com | Rapid conversion from lactate production to extraction upon reperfusion. oup.comescts.net |
| Cellular Effects | Can cause cell membrane instability and impaired glucose utilization. mdpi.com | Helps stabilize the cell membrane and reduce intercellular edema. mdpi.com |
| Cardiac Enzyme Release (CK-MB, Troponin) | Variable; some studies show higher release compared to warm, others show no difference. oup.comescts.netekb.eg | Variable; some meta-analyses show significantly lower release, indicating less injury. oup.comresearchgate.net |
Chemical Compositional and Mechanistic Contrasts: Crystalloid versus Blood-Based Formulations
Crystalloid cardioplegia consists of aqueous solutions containing electrolytes, buffers, and metabolic substrates. oatext.com These solutions are further divided into "extracellular" and "intracellular" types. mdpi.com
Extracellular crystalloid solutions , such as St. Thomas' Hospital solution, have ionic compositions similar to the extracellular fluid, with high concentrations of sodium and calcium. mdpi.com They induce cardiac arrest primarily through depolarization via elevated potassium levels. revistachilenadeanestesia.cl
Intracellular crystalloid solutions , like the Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution, are characterized by low concentrations of sodium and calcium, mimicking the intracellular environment. mdpi.comgoogle.com These solutions typically induce arrest through hyperpolarization or by preventing the generation of action potentials. mdpi.comamegroups.org
A primary drawback of crystalloid solutions is the potential for hemodilution and myocardial edema, as they lack the oncotic pressure of blood. oatext.comfrontiersin.org
Blood-based cardioplegia utilizes the patient's own oxygenated blood as the delivery vehicle, mixed with a crystalloid concentrate containing the arresting agent (typically potassium) and other additives. nih.gov This approach offers several theoretical advantages:
Enhanced Oxygen-Carrying Capacity : Blood provides superior oxygen delivery to the myocardium compared to crystalloid solutions. redalyc.org
Physiological Buffering and Oncotic Pressure : Blood contains natural buffers like bicarbonate and proteins that provide oncotic pressure, which can reduce myocardial edema. frontiersin.org
Innate Scavenging : Erythrocytes and other blood components have natural free-radical scavenging capabilities, which may mitigate reperfusion injury. nih.govresearchgate.net
Studies comparing the two have found that while both can provide effective myocardial protection, blood cardioplegia is associated with fewer metabolic disturbances and may better preserve microcirculatory function. mdpi.comfrontiersin.org The use of blood cardioplegia can ameliorate the systemic inflammatory response and endothelial damage associated with cardiopulmonary bypass. frontiersin.org
Table 2: Compositional and Mechanistic Comparison of Crystalloid vs. Blood Cardioplegia
| Feature | Crystalloid Cardioplegia | Blood-Based Cardioplegia |
|---|---|---|
| Primary Vehicle | Aqueous solution of electrolytes and other solutes. oatext.com | Patient's own blood mixed with a crystalloid additive solution. nih.gov |
| Oxygen Carrier | None (unless specifically oxygenated, which is inefficient). | Hemoglobin in red blood cells. redalyc.org |
| Oncotic Pressure | Low; may be supplemented with agents like mannitol (B672). amegroups.org | Physiological; provided by plasma proteins (e.g., albumin). frontiersin.org |
| Buffering System | Relies on added buffers (e.g., bicarbonate, histidine, THAM). mdpi.comgoogle.com | Innate physiological buffering systems of blood (e.g., bicarbonate, hemoglobin). nih.gov |
| Key Additives | Potassium, magnesium, sodium, calcium, buffers, metabolic substrates (e.g., ketoglutarate). mdpi.comgoogle.com | High concentration of potassium chloride added to the blood mixture. May also include magnesium, buffers, and lidocaine (B1675312). hsforum.com |
| Mechanistic Effect | Can induce depolarized (e.g., St. Thomas') or hyperpolarized (e.g., Custodiol) arrest. mdpi.comamegroups.org | Typically induces depolarized arrest via high potassium concentration. amegroups.org |
| Potential Disadvantage | Hemodilution, myocardial edema, potential for metabolic acidosis. oatext.comfrontiersin.org | Can be more complex to prepare; higher viscosity at low temperatures. oatext.com |
Chemical Modulators in Depolarized versus Hyperpolarized Arrest Strategies
The electrochemical state of the myocyte membrane during arrest is a critical determinant of myocardial protection. Arrest can be induced by either depolarizing the cell membrane or maintaining it in a polarized or hyperpolarized state.
Depolarized arrest is the most common strategy, achieved by using solutions with a high concentration of extracellular potassium (typically 15-40 mEq/L). mdpi.commdpi.com Elevating extracellular potassium raises the resting membrane potential from its normal value of approximately -85 mV to a less negative value (around -50 mV). mdpi.comnih.gov At this depolarized potential, the voltage-gated fast sodium channels responsible for the action potential upstroke become inactivated, leading to an immediate, flaccid diastolic arrest. mdpi.comnih.gov While effective, prolonged depolarization can have deleterious effects, including intracellular calcium and sodium accumulation, which can deplete energy stores and exacerbate reperfusion injury. nih.govahajournals.org
Hyperpolarized or polarized arrest strategies aim to arrest the heart while keeping the cell membrane potential at or near its normal resting value (around -80 mV). ahajournals.org This is thought to be more physiologic, reducing ionic shifts and metabolic demand. ahajournals.orggrantome.com This state can be achieved through several chemical modulators targeting specific ion channels:
Sodium Channel Blockers : Agents like lidocaine, procaine (B135), and tetrodotoxin (B1210768) (TTX) block the fast sodium channels, preventing the action potential upstroke and inducing a polarized arrest. ahajournals.orgmdpi.com Lidocaine is a component of the del Nido cardioplegia solution, where it contributes to counteracting the adverse effects of hyperkalemic depolarization. mdpi.com
Potassium Channel Openers (K-ATP) : Compounds such as adenosine, nicorandil, pinacidil, and aprikalim (B1667568) open ATP-sensitive potassium channels. nih.govmdpi.com This increases potassium efflux from the cell, driving the membrane potential to a more negative (hyperpolarized) state, which shortens the action potential duration and induces arrest. nih.govmdpi.com These agents are believed to protect against ischemia-reperfusion injury by lowering intracellular calcium and preserving ATP. nih.gov
Beta-Blockers : High concentrations of cardioselective beta-blockers like esmolol (B25661) can induce a polarized arrest by inhibiting L-type calcium channels and fast sodium channels. mdpi.com
Low-Sodium Solutions : Intracellular-type crystalloid solutions like Custodiol (HTK) induce arrest via hyperpolarization by creating a large sodium gradient across the cell membrane, which affects the function of the sodium-calcium exchanger. google.comnih.govgumed.edu.pl
These alternative strategies seek to avoid the ionic and metabolic consequences of prolonged depolarization, potentially offering superior myocardial protection, especially in complex or lengthy procedures. nih.govmdpi.com
Table 3: Chemical Modulators and Mechanisms in Different Arrest Strategies
| Arrest Strategy | Primary Mechanism | Chemical Modulators | Target Ion Channel/Receptor |
|---|---|---|---|
| Depolarized Arrest | Raises resting membrane potential to ~-50mV, inactivating fast Na+ channels. mdpi.comnih.gov | Potassium Chloride (high concentration) | General membrane potential (via K+ gradient). |
| Hyperpolarized / Polarized Arrest | Blocks fast Na+ channels, preventing action potential upstroke. mdpi.com | Lidocaine, Procaine, Tetrodotoxin (TTX) | Voltage-gated fast Na+ channels. mdpi.com |
| Opens KATP channels, increasing K+ efflux and hyperpolarizing the membrane. nih.gov | Adenosine, Nicorandil, Pinacidil, Aprikalim | ATP-sensitive potassium (KATP) channels. nih.gov | |
| Inhibits L-type Ca2+ and fast Na+ channels at high concentrations. mdpi.com | Esmolol | β1-adrenergic receptors, L-type Ca2+ channels, fast Na+ channels. mdpi.com | |
| Reduces extracellular Na+, leading to membrane hyperpolarization. gumed.edu.pl | Low Sodium Chloride concentration (as in Custodiol/HTK) | Affects Na+/Ca2+ exchanger and membrane potential. gumed.edu.pl |
Future Directions and Emerging Chemical Frontiers in Myocardial Protection Research
Development of Novel Chemical Entities with Enhanced Cardioprotective Mechanisms
The quest for improved myocardial protection has led to the investigation of new chemical compounds that offer mechanisms beyond simple diastolic arrest. The limitations of traditional hyperkalemic cardioplegia, which induces a depolarized arrest and can lead to ionic imbalances, have spurred research into agents that can induce a more physiological "polarized" or "non-depolarized" arrest. nih.govlongdom.org This approach aims to maintain the cardiomyocyte membrane potential closer to its natural resting state, thereby reducing metabolic stress and improving post-ischemic recovery. nih.gov
Several classes of compounds are being explored for their potential to induce polarized arrest. These include:
Magnesium-based solutions: High concentrations of magnesium can induce cardiac arrest and have been shown to offer superior cardioprotection compared to hyperkalemic solutions in some studies. longdom.org
Esmolol (B25661): This short-acting beta-blocker is another agent capable of inducing a non-depolarized arrest, demonstrating potential for enhanced myocardial protection. longdom.org
Adenosine (B11128): Used either as a primary arresting agent at high concentrations or as an additive to hyperkalemic solutions, adenosine can reduce the time to arrest and improve functional recovery. nih.govmeddocsonline.org
Tetrodotoxin (B1210768) (TTX): This potent sodium channel blocker can induce a rapid and reversible polarized arrest, reducing the basal metabolic requirements of the heart during ischemia. nih.gov
Beyond inducing polarized arrest, research is also focused on additives that enhance the protective qualities of cardioplegic solutions. KATP-channel openers , for instance, have been shown to improve post-ischemic function when used as a pretreatment before hyperkalemic arrest, possibly through a preconditioning-like mechanism. nih.gov
A particularly innovative area of research involves the development of entirely new classes of cardioprotective agents. One such example is TY4 , a novel noncoding RNA (ncRNA) entity. mdpi.com Bioinspired by the contents of exosomes, TY4 has demonstrated cardioprotective and anti-hypertrophic properties. mdpi.com Its mechanism involves binding to the nuclear pore complex protein TPR, which acts as a gatekeeper for messenger RNA export, thereby altering gene expression in target cells like macrophages. mdpi.com This represents a shift towards therapies that modulate the genetic and cellular responses to ischemia-reperfusion injury.
Furthermore, novel formulations are being developed to optimize the delivery and efficacy of cardioprotective agents. For example, the combination of Fibroblast Growth Factor 1 (FGF1) and CHIR99021 , a Wnt1 agonist/GSK-3β antagonist, has been formulated into poly-lactic-co-glycolic acid nanoparticles. nih.gov This system provides slow-release delivery, leading to a reduction in cardiomyocyte apoptosis and an increase in angiogenesis. nih.gov Another novel formulation is Cardioplexol , a sodium-free, single-shot cardioplegic solution that utilizes potassium, magnesium L-hydrogen aspartate, and procaine (B135) hydrochloride to induce cardiac arrest. meddocsonline.org
Table 1: Novel Chemical Entities in Myocardial Protection Research
| Chemical Entity/Class | Mechanism of Action | Potential Advantage |
|---|---|---|
| Magnesium, Esmolol | Induce "non-depolarized" or "polarized" arrest. longdom.org | More physiological arrest state, potentially superior cardioprotection. longdom.org |
| Adenosine | Acts on adenosine receptors; can induce arrest or enhance hyperkalemic solutions. nih.govmeddocsonline.org | Rapid arrest and improved post-ischemic recovery. nih.gov |
| Tetrodotoxin (TTX) | Potent sodium channel blocker, induces polarized arrest. nih.gov | Reduced basal metabolic requirements during ischemia. nih.gov |
| KATP-channel openers | Enhance protection of hyperkalemic solutions. nih.gov | Improved post-ischemic function via a preconditioning-like mechanism. nih.gov |
| TY4 (noncoding RNA) | Binds to TPR protein, alters gene expression in macrophages. mdpi.com | Modulates cellular and genetic responses to injury. mdpi.com |
| FGF1 + CHIR99021 | Synergistically enhance cardiomyocyte cell cycle. nih.gov | Reduction of apoptosis and increased angiogenesis. nih.gov |
| Cardioplexol | Sodium-free solution with potassium, magnesium, and procaine. meddocsonline.org | Alternative to traditional sodium-based cardioplegia. meddocsonline.org |
Targeting Specific Intracellular Chemical Pathways and Molecular Networks
Future advancements in myocardial protection are increasingly focused on the precise modulation of intracellular signaling pathways and molecular networks that are disrupted during ischemia-reperfusion injury. This targeted approach aims to move beyond the general metabolic suppression of cardioplegia and intervene in specific pathological processes such as inflammation, apoptosis, and oxidative stress.
A key area of investigation involves the Reperfusion Injury Salvage Kinase (RISK) pathway , which includes kinases like Akt and ERK . semanticscholar.org Activation of this pathway is believed to be crucial for mediating cardiac protection. semanticscholar.org Similarly, the JAK-STAT pathway and the cGMP-protein kinase G (PKG) pathway are recognized as important targets for cardioprotective interventions. frontiersin.orgfrontiersin.org Activation of these pathways can lead to the downstream activation of molecules like endothelial nitric oxide synthase (eNOS) and protein kinase Cϵ (PKCϵ), ultimately protecting the cardiomyocyte. frontiersin.orgfrontiersin.org
The Wnt/β-catenin signaling pathway is another critical network involved in the response to myocardial ischemia. mdpi.com Downregulation of this pathway during ischemia-reperfusion injury can lead to cardiomyocyte apoptosis, while its activation can promote myocardial fibrosis. mdpi.com This highlights the complex and context-dependent role of this pathway, suggesting that its targeted modulation could be a promising therapeutic strategy. The NF-κB signaling pathway , a central regulator of inflammation, is also a key target. mdpi.com Its activation is associated with the release of pro-inflammatory cytokines that contribute to reperfusion injury. mdpi.com
Oxidative stress is a major contributor to myocardial damage, and pathways that regulate the cellular antioxidant response are of significant interest. The Keap1-Nrf2/ARE signal transduction pathway is a primary defense mechanism against oxidative stress. portlandpress.com Activation of this pathway leads to the dissociation of Nrf2 from Keap1 and the subsequent expression of antioxidant genes. portlandpress.com
Calcium homeostasis is severely disrupted during ischemia-reperfusion, leading to calcium overload and cell death. frontiersin.org Consequently, targeting pathways that regulate intracellular calcium is a major focus. This includes the inhibition of the Na+/H+ exchanger (HNX) and the Na+/Ca2+ exchanger (NCX) , which contribute to the rise in intracellular calcium. frontiersin.orgfrontiersin.org Drugs that target these exchangers, such as cariporide and zoniporide hydrochloride , have shown protective effects. frontiersin.orgfrontiersin.org
The concept of network medicine is also emerging as a powerful tool in this field. lbg.ac.at By modeling the complex interactions between proteins, genes, and other molecules, researchers can identify key nodes in the disease network that can be targeted for therapeutic intervention. lbg.ac.atimrpress.comfrontiersin.org This approach allows for a more holistic understanding of the pathophysiology of myocardial injury and can help in the identification of novel drug targets and the prediction of drug efficacy. imrpress.comfrontiersin.org
Table 2: Key Intracellular Pathways and Networks in Myocardial Protection
| Pathway/Network | Role in Ischemia-Reperfusion Injury | Therapeutic Strategy |
|---|---|---|
| RISK (Akt, ERK) Pathway | Mediates cardiac protection. semanticscholar.org | Activation of the pathway. semanticscholar.org |
| JAK-STAT Pathway | Involved in cardioprotective signaling. semanticscholar.orgfrontiersin.org | Activation of the pathway. semanticscholar.orgfrontiersin.org |
| Wnt/β-catenin Pathway | Regulates apoptosis and fibrosis. mdpi.com | Targeted modulation of the pathway. mdpi.com |
| NF-κB Pathway | Central regulator of inflammation. mdpi.com | Inhibition of the pathway. mdpi.com |
| Keap1-Nrf2/ARE Pathway | Cellular defense against oxidative stress. portlandpress.com | Activation of the pathway. portlandpress.com |
| Calcium Homeostasis Pathways (HNX, NCX) | Regulate intracellular calcium levels. frontiersin.orgfrontiersin.org | Inhibition of exchangers to prevent calcium overload. frontiersin.orgfrontiersin.org |
| Network Medicine | Models complex molecular interactions in disease. lbg.ac.atimrpress.comfrontiersin.org | Identification of novel drug targets and pathways. imrpress.comfrontiersin.org |
Advancements in Chemical Delivery Systems for Localized Myocardial Effects
The development of advanced chemical delivery systems is a critical frontier in myocardial protection research, aiming to enhance the therapeutic efficacy of cardioprotective agents while minimizing systemic side effects. longdom.orgnih.gov These systems are designed to provide sustained and localized delivery of drugs directly to the injured myocardium. nih.govfrontiersin.org
Nanoparticles are at the forefront of these advancements. mdpi.comnih.govfrontiersin.org These nano-sized carriers can be engineered from a variety of materials, including lipids, polymers, and metals, to encapsulate and protect therapeutic agents. mdpi.comfrontiersin.org They offer several advantages, such as improved drug solubility, sustained release profiles, and the ability to target specific cell types or tissues. longdom.orgnih.gov For instance, nanoparticles can be functionalized with ligands that bind to receptors that are highly expressed in the ischemic myocardium, such as the angiotensin II type 1 receptor (AT1R) or vascular cell adhesion molecule-1 (VCAM-1). mdpi.comfrontiersin.org This active targeting strategy can significantly increase the concentration of the therapeutic payload at the site of injury. frontiersin.org
Hydrogels represent another promising delivery platform. acs.orgmdpi.com These are water-swollen polymer networks that can be injected into the myocardium, where they form a depot for the sustained release of drugs. frontiersin.orgacs.org Injectable hydrogels can be designed to be thermosensitive, meaning they are liquid at room temperature and solidify at body temperature, allowing for minimally invasive delivery. acs.org Furthermore, "smart" hydrogels are being developed that can respond to the local microenvironment, such as the presence of reactive oxygen species (ROS), to release their therapeutic cargo on demand. acs.org
Other localized delivery strategies include:
Cardiac patches: These are biomaterial-based patches that can be loaded with therapeutic agents and sutured onto the epicardial surface of the heart. acs.orgmdpi.com They provide mechanical support to the infarcted area and allow for the sustained release of drugs. acs.org
Microspheres: These are microscopic spherical particles that can be loaded with drugs and injected into the myocardium. frontiersin.org The size of the microspheres can be tailored to optimize their retention within the heart tissue. frontiersin.org
Intrapericardial delivery: The pericardial space, the sac surrounding the heart, offers a unique and enclosed site for the delivery of drugs. meddocsonline.org This route allows for high local concentrations of therapeutic agents with minimal systemic exposure. meddocsonline.org
These advanced delivery systems are being used to deliver a wide range of therapeutic agents, including small molecules, proteins, genes, and even cells, to the heart. nih.govfrontiersin.org By ensuring that these agents reach their intended target in a controlled and sustained manner, these delivery technologies hold the potential to significantly improve the outcomes of myocardial protection strategies.
Table 3: Advanced Chemical Delivery Systems for Myocardial Protection
| Delivery System | Description | Key Features |
|---|---|---|
| Nanoparticles | Nano-sized carriers made of lipids, polymers, etc. mdpi.comfrontiersin.org | Targeted delivery, sustained release, improved solubility. longdom.orgnih.govfrontiersin.orgnih.gov |
| Hydrogels | Injectable, water-swollen polymer networks. frontiersin.orgacs.orgmdpi.com | Localized depot formation, sustained release, stimuli-responsive. acs.org |
| Cardiac Patches | Drug-loaded biomaterial patches applied to the heart surface. acs.orgmdpi.com | Mechanical support, sustained drug release. acs.org |
| Microspheres | Injectable microscopic spherical particles. frontiersin.org | Optimized myocardial retention, sustained release. frontiersin.org |
| Intrapericardial Delivery | Administration of drugs into the pericardial space. meddocsonline.org | High local concentration, minimal systemic exposure. meddocsonline.org |
Computational Chemistry and In Silico Modeling for Cardioplegin Research
Computational chemistry and in silico modeling are becoming indispensable tools in the research and development of new cardioplegic agents. ansys.comnih.gov These approaches allow for the rapid and cost-effective screening of potential drug candidates, the prediction of their efficacy and safety, and a deeper understanding of their mechanisms of action at a molecular level. rsc.orgresearchgate.net
Molecular docking is a key computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. rsc.orgresearchgate.netjpn.ca By docking large libraries of compounds against key protein targets involved in myocardial injury, researchers can identify promising lead compounds for further experimental validation. rsc.orgresearchgate.net This method has been successfully used to prioritize natural compounds with cardioprotective potential and to understand the molecular basis of drug-target interactions. rsc.orgresearchgate.net
In silico models of cardiac cells and tissues are also being developed to simulate the complex electrophysiological and mechanical behavior of the heart. ansys.comfrontiersin.orgbiologists.com These models can incorporate detailed descriptions of ion channels, calcium handling, and metabolic pathways, allowing researchers to predict how a drug will affect the cardiomyocyte action potential and contractility. biologists.comacs.org For example, the CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative has promoted the use of in silico models to assess the proarrhythmic risk of new drugs, which is a critical consideration for any agent intended for cardiac application. acs.org
Furthermore, in silico clinical trials are an emerging concept where mechanistic computational models are used to simulate the effects of a drug on a virtual patient population. oup.com These models can integrate knowledge of disease pathophysiology and drug mechanisms of action to predict clinical outcomes, potentially streamlining the drug development process. oup.com
Network medicine , as mentioned previously, also relies heavily on computational approaches. lbg.ac.atimrpress.comfrontiersin.org By constructing and analyzing molecular interaction networks, researchers can identify key pathways and targets that are perturbed in disease. frontiersin.orgnih.gov This systems-level perspective can reveal non-obvious drug targets and help in the design of combination therapies that target multiple nodes in the disease network. frontiersin.org
The integration of these computational methods into this compound research is accelerating the pace of discovery and providing a more rational basis for the design of new and improved myocardial protection strategies.
Table 4: Computational Approaches in this compound Research
| Computational Method | Application | Benefit |
|---|---|---|
| Molecular Docking | Predicts binding of small molecules to protein targets. rsc.orgresearchgate.netjpn.ca | Rapid screening of compound libraries, identification of lead compounds. rsc.orgresearchgate.net |
| In Silico Cell/Tissue Models | Simulates cardiac electrophysiology and mechanics. ansys.comfrontiersin.orgbiologists.com | Prediction of drug effects on cardiac function and proarrhythmic risk. biologists.comacs.org |
| In Silico Clinical Trials | Simulates drug effects in virtual patient populations. oup.com | Prediction of clinical outcomes, optimization of trial design. oup.com |
| Network Medicine | Analyzes complex molecular interaction networks. lbg.ac.atimrpress.comfrontiersin.org | Identification of novel drug targets and pathways, systems-level understanding of disease. imrpress.comfrontiersin.org |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Cardioplegin’s myocardial protective mechanisms using frameworks like PICO or FINER?
- Methodological Guidance :
- Use the PICO framework to define:
- Population (e.g., ischemic myocardium in animal/human models),
- Intervention (this compound administration protocols),
- Comparison (alternative cardioplegic solutions like histidine-tryptophan-ketoglutarate [HTK]),
- Outcome (reperfusion injury biomarkers, ATP preservation).
- Apply FINER criteria to ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant. For example:
"Does delayed this compound administration (vs. immediate) reduce mitochondrial dysfunction in ischemic cardiomyocytes, as measured by cytochrome c release and ATP levels?"
Q. What are the standard experimental models for assessing this compound’s efficacy in cardiac surgery research?
- Methodological Guidance :
- In vitro models : Isolated cardiomyocytes or Langendorff-perfused hearts to measure ionic flux (e.g., calcium overload) and apoptosis markers (caspase-3).
- In vivo models : Rodent ischemia-reperfusion injury models with endpoints like infarct size (TTC staining) and troponin-I levels.
- Human trials : Phase II/III trials comparing this compound with HTK in CABG patients, focusing on postoperative ejection fraction and biomarker trends.
- Validate models using criteria from biomedical research guidelines (e.g., sample size justification, blinding protocols) .
Q. How should researchers design a systematic review to synthesize heterogeneous data on this compound’s safety profile?
- Methodological Guidance :
- Define inclusion/exclusion criteria using PRISMA guidelines:
- Databases : PubMed, EMBASE, Cochrane Library.
- Search terms : ("this compound" OR "cardioplegic solution") AND ("safety" OR "adverse events").
- Use tools like ROBINS-I for bias assessment in non-randomized studies.
- Address heterogeneity via subgroup analysis (e.g., pediatric vs. adult populations) or meta-regression .
Advanced Research Questions
Q. How can contradictions between preclinical and clinical data on this compound’s optimal administration timing be resolved?
- Methodological Guidance :
- Preclinical-clinical discordance analysis : Compare animal model outcomes (e.g., ATP recovery in 30-minute ischemia) with clinical trial data (e.g., CK-MB levels in CABG patients).
- Possible factors : Species-specific metabolic rates, differences in ischemia duration, or confounding variables (comorbidities in humans).
- Solutions : Conduct translational studies using human-derived cardiomyocytes or machine learning to identify predictive biomarkers .
Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationship in multi-center trials?
- Methodological Guidance :
- Mixed-effects models : Account for inter-center variability in protocols (e.g., perfusion temperature).
- Bayesian adaptive designs : Optimize dosing in real-time based on interim ATP/ROS data.
- Machine learning : Identify non-linear interactions between dose, ischemia time, and outcomes (e.g., random forest analysis) .
Q. How can researchers investigate novel cardioprotective mechanisms of this compound beyond potassium-channel antagonism?
- Methodological Guidance :
- Multi-omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., HIF-1α pathways).
- Metabolomics : LC-MS to profile ATP/ADP ratios and succinate accumulation.
- Functional assays : CRISPR-edited cardiomyocytes to validate targets (e.g., mitochondrial permeability transition pore regulators) .
Data Contradiction & Validation
Q. What strategies mitigate risks when conflicting studies report this compound’s efficacy in diabetic vs. non-diabetic models?
- Methodological Guidance :
- Stratified analysis : Compare outcomes in diabetic subgroups using HbA1c as a covariate.
- Mechanistic studies : Assess insulin signaling’s role in this compound’s uptake (e.g., GLUT4 knockout models).
- Meta-analysis : Pool data from studies with standardized glycemic control protocols .
Ethical & Translational Considerations
Q. How can researchers address ethical challenges in designing this compound trials involving pediatric populations?
- Methodological Guidance :
- Institutional Review Board (IRB) protocols : Prioritize assent/consent processes and minimize blood sample volumes.
- Risk-benefit analysis : Use preclinical juvenile animal data to justify dosing in children.
- Reference NIH guidelines for pediatric cardioprotection studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
